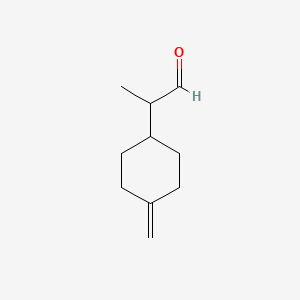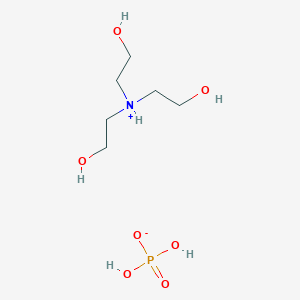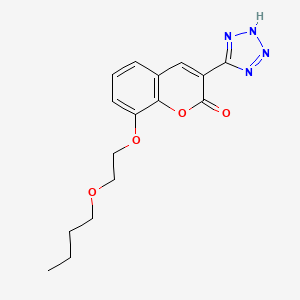
(6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an iodinated pyrimidine ring and a furodioxaphosphinin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include the iodination of a pyrimidine derivative, followed by the formation of the furodioxaphosphinin ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
The compound (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide can undergo various chemical reactions, including:
Oxidation: The presence of iodine and oxygen atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The iodinated pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a potential tool for studying cellular processes and pathways. It may also serve as a probe for imaging and diagnostic applications.
Medicine
In medicine, the compound’s unique properties could be harnessed for developing new therapeutic agents. Its potential to modulate biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide involves its interaction with specific molecular targets. The iodinated pyrimidine ring and the furodioxaphosphinin moiety can bind to proteins, enzymes, or nucleic acids, modulating their activity and function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (6R)-6-(5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
- (6R)-6-(5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
Uniqueness
The uniqueness of (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide lies in its iodinated pyrimidine ring, which imparts distinct chemical and biological properties compared to its bromo and chloro analogs. The presence of iodine can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
94844-21-0 |
|---|---|
分子式 |
C9H10IN2O7P |
分子量 |
416.06 g/mol |
IUPAC名 |
6-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN2O7P/c10-6-7(11-9(14)12-8(6)13)4-1-3-5(18-4)2-17-20(15,16)19-3/h3-5H,1-2H2,(H,15,16)(H2,11,12,13,14)/t3-,4+,5+/m0/s1 |
InChIキー |
XCEXGXISPZJHTQ-VPENINKCSA-N |
異性体SMILES |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1C3=C(C(=O)NC(=O)N3)I |
正規SMILES |
C1C2C(COP(=O)(O2)O)OC1C3=C(C(=O)NC(=O)N3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















